N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic compound belonging to the 3,4-dihydroisoquinoline-2(1H)-carboxamide class. Its core structure consists of a partially saturated isoquinoline ring fused with a carboxamide group, substituted at the nitrogen atom with a 3-chloro-4-methylphenyl moiety. The chloro and methyl substituents on the phenyl ring likely influence electronic and steric properties, modulating interactions with biological targets such as monoamine oxidases (MAOs) or kinesins.
Properties
CAS No. |
853319-16-1 |
|---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C17H17ClN2O/c1-12-6-7-15(10-16(12)18)19-17(21)20-9-8-13-4-2-3-5-14(13)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,21) |
InChI Key |
QEZDRIGBQDNLKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC3=CC=CC=C3C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with a suitable dihydroisoquinoline derivative. One common method involves the use of acetic acid as a solvent, where 3-chloro-4-methylaniline reacts with a dihydroisoquinoline derivative under controlled conditions to form the desired amide compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following structural formula:
- Molecular Formula : CHClNO
- IUPAC Name : N-(3-chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- SMILES : CC1=C(C=C(C=C1)NC(=O)N2CCC3=CC=CC=C3C2)Cl
This structure contributes to its diverse biological activities, making it a subject of interest for various applications.
Anticancer Activity
Research indicates that isoquinoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives tested against HCT-116 and MCF-7 cell lines demonstrated IC values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .
Antimicrobial Properties
Isoquinoline derivatives are known for their antimicrobial activities. Preliminary studies suggest that compounds with similar structures can exhibit activity against a range of microbial pathogens. This positions this compound as a candidate for further exploration in antimicrobial drug development.
Synthetic Applications
The compound can be synthesized through various organic reactions involving starting materials such as 3-chloro-4-methylphenylamine and dihydroisoquinoline derivatives. The synthesis typically involves multi-step procedures including acylation and cyclization reactions. The following table summarizes key synthetic routes:
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Acylation | 3-Chloro-4-methylphenylamine + Acylating agent | Organic solvent, reflux |
| 2 | Cyclization | Dihydroisoquinoline derivative + Base | Heat, controlled atmosphere |
These synthetic pathways not only highlight the versatility of the compound but also its potential as a building block in drug design.
Biological Research
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Antidepressant and Neuroactive Agents
- BPIQC demonstrated potent antidepressant effects (immobility time reduction in forced swimming tests) and dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase A (MAO-A) . The benzyl group in BPIQC facilitates π–π stacking with aromatic residues in enzyme active sites. In contrast, the target compound’s 3-chloro-4-methylphenyl group may enhance hydrophobic interactions but reduce π-stacking efficiency.
Enzyme Inhibition
- N-(5-Chlorothiophen-2-ylsulfonyl) analog (6b) showed IR and NMR profiles indicative of hydrogen bonding (e.g., NH stretch at 3107 cm⁻¹), which may stabilize enzyme interactions . The target compound’s carboxamide NH group could similarly engage in hydrogen bonding with MAO or cholinesterase residues.
Anticancer Potential
- 4-(3-Chlorophenyl)-N,N,7,8-tetramethyl analog inhibits KIF11 mRNA, a mitotic kinesin critical in cancer cell proliferation . The target compound’s chloro substituent may mimic this activity, though the absence of methyl groups on the isoquinoline ring might reduce binding affinity compared to the tetramethyl derivative.
Structure-Activity Relationship (SAR) Insights
- Aromatic Substituents : Benzyl (BPIQC) and fluorophenyl () groups enhance π–π interactions, while chloro substituents (Target, ) improve electrophilic binding.
- Heterocyclic Modifications : Oxadiazole () and thiophene sulfonyl () groups introduce polarity and metabolic resistance, unlike the target compound’s simpler phenyl substitution.
Biological Activity
N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will detail its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 300.78 g/mol
- Structural Features : The compound features a dihydroisoquinoline core and a chloro-methyl phenyl group, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Enzymatic Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in cellular signaling pathways. This modulation can influence processes such as apoptosis and cell proliferation.
- Smooth Muscle Relaxation : Similar compounds in the isoquinoline family have shown spasmolytic activities, suggesting potential applications in treating smooth muscle-related disorders .
Biological Activities
The biological activities of this compound include:
- Anticancer Properties : Preliminary studies indicate promising anticancer activity. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects.
| Cell Line | IC (µM) | Selectivity |
|---|---|---|
| A549 | 18.68 ± 2.16 | High |
| SKOV3 | >50 | Low |
- Antioxidant Activity : The compound exhibits antioxidant properties, which can be beneficial in reducing oxidative stress in cells .
Case Studies
- Anticancer Activity Evaluation :
- Smooth Muscle Relaxation Study :
Q & A
Q. What are the common synthetic routes for N-(3-Chloro-4-methylphenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step procedures, including condensation , cyclization , and amide bond formation . Key steps and optimization strategies include:
- Intermediate Formation : Reacting substituted aldehydes (e.g., 3-chloro-4-methylbenzaldehyde) with dihydroisoquinoline precursors under acidic catalysis (e.g., p-toluenesulfonic acid) to form chalcone-like intermediates .
- Cyclization : Using Lewis acids (e.g., AlCl₃) or transition-metal catalysts to promote cyclization, ensuring regioselectivity and minimizing by-products .
- Amide Coupling : Employing carbodiimide reagents (e.g., EDC/HOBt) for efficient carboxamide formation. Solvent choice (e.g., DMF or dichloromethane) impacts reaction kinetics .
Q. Optimization Table :
| Step | Key Parameters | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Condensation | Catalyst, Temperature | p-TsOH, 80°C | 60-75% | |
| Cyclization | Solvent, Catalyst | AlCl₃, AcOH | 70-85% | |
| Amidation | Coupling Agent | EDC/HOBt, RT | 80-90% |
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] = 343.12 g/mol) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?
Methodological Answer: SAR studies require systematic modification of substituents and evaluation of biological activity:
- Substituent Variation :
- Assay Design :
- Key Findings :
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from differences in experimental models or assay conditions. Resolution strategies include:
- Standardization : Use uniform assay protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal Validation : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ values against KIF11 mRNA vs. monoamine oxidase inhibition) to identify context-dependent effects .
Q. How should researchers optimize solubility and stability under physiological conditions?
Methodological Answer:
- Solubility Enhancement :
- Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles .
- Introduce polar groups (e.g., hydroxyl) without disrupting pharmacophore integrity .
- Stability Testing :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- pH-dependent stability assays (pH 1.2–7.4) to simulate gastrointestinal conditions .
Q. What in silico modeling approaches are suitable for predicting target interactions?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes with proteins (e.g., KIF11 or MAO enzymes) .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability and conformational changes .
- QSAR Models : Train models on analogs (e.g., dihydroisoquinoline derivatives) to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
